Isopropyl dihydrogen phosphate

Description

Isopropyl dihydrogen phosphate is monophosphorylated isopropyl alcohol. It has a role as a phosphoantigen.

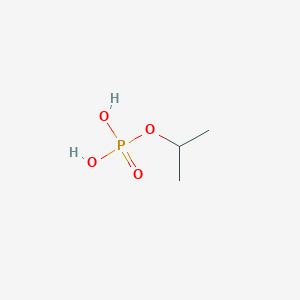

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPQHRDVPBTVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Record name | ISOPROPYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862720 | |

| Record name | Phosphoric acid, mono(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl acid phosphate is a white crystalline solid. It is corrosive to metals and tissue. | |

| Record name | ISOPROPYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1623-24-1, 76483-21-1 | |

| Record name | ISOPROPYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monoisopropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoisopropyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076483211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, mono(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOISOPROPYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0HVR60ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of isopropyl dihydrogen phosphate?

An In-Depth Technical Guide to Isopropyl Dihydrogen Phosphate for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 1623-24-1) is a monoalkyl phosphate ester with significant relevance as a chemical intermediate, phosphoantigen, and component in various chemical formulations.[1][2] Its properties are dictated by the interplay between the acidic dihydrogen phosphate headgroup and the isopropyl ester moiety. This guide provides a comprehensive technical overview of its physical and chemical properties, reactivity profile, synthesis, analytical characterization, and safety protocols. The information herein is synthesized to provide researchers and drug development professionals with the foundational knowledge required for its effective application and handling.

Chemical Identity and Molecular Structure

This compound, systematically named propan-2-yl dihydrogen phosphate, is the product of monophosphorylation of isopropanol.[2][3] Its unique structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility and reactivity.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 1623-24-1 | [4][5] |

| IUPAC Name | propan-2-yl dihydrogen phosphate | [5][] |

| Molecular Formula | C₃H₉O₄P | [3][4] |

| Molecular Weight | 140.07 g/mol | [4][5] |

| Canonical SMILES | CC(C)OP(=O)(O)O | [3][] |

| InChI Key | QPPQHRDVPBTVEV-UHFFFAOYSA-N | [3][] |

| Synonyms | Monoisopropyl phosphate, Isopropyl acid phosphate, Phosphoric acid, mono(1-methylethyl) ester | [3][4][] |

Molecular Structure

The structure consists of a central phosphorus atom double-bonded to one oxygen, single-bonded to two hydroxyl groups, and single-bonded to an oxygen atom which is ester-linked to an isopropyl group.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical state and solubility characteristics are crucial for designing experimental conditions, including solvent selection for reactions, formulations, and analytical method development.

| Property | Value | Comments / Conditions | Source(s) |

| Appearance | White crystalline solid | At standard conditions | [4][] |

| Boiling Point | 250.5 °C | Predicted, at 760 mmHg | [4][] |

| Density | 1.347 g/cm³ | Predicted | [4][] |

| Solubility | 73 g/L | In water at 25 °C | [3] |

| Vapor Pressure | 0.00682 mmHg | At 25 °C | [3] |

| pKa₁ | 2.12 | Predicted; first dissociation of the phosphate group. The second pKa is expected to be ~7. | [4] |

| XLogP3-AA | -0.8 | A negative value indicates a preference for hydrophilic environments. | [5] |

Chemical Profile and Reactivity

As a Senior Application Scientist, understanding the causality of a molecule's reactivity is paramount. This compound's behavior is dominated by the acidic phosphate moiety and the ester linkage, making it susceptible to hydrolysis and corrosive in nature.

Acidity and Corrosive Nature

With a predicted first pKa of 2.12, this compound is a moderately strong acid, comparable to phosphoric acid itself.[4] This acidity is the primary reason for its corrosive nature towards metals and biological tissues.[4][] When in contact with metals, it can evolve flammable hydrogen gas.[3][4] This property necessitates the use of corrosion-resistant equipment (e.g., glass, certain polymers) and stringent personal protective equipment (PPE) during handling.

Hydrolysis of the Phosphate Ester

The ester linkage is the most significant site for chemical transformation. Like other phosphate monoesters, it is susceptible to hydrolysis to yield isopropanol and phosphoric acid. This reaction is a critical consideration for its stability in aqueous solutions.

Mechanism Insight: The hydrolysis of phosphomonoesters is generally faster than that of corresponding phosphodiesters.[7] This can be attributed to the intramolecular participation of the second hydroxyl group, which can act as a general acid or base to facilitate the departure of the alcohol leaving group.[7] The reaction proceeds via a nucleophilic substitution at the phosphorus center, typically involving the attack of a water molecule.[1][7]

Figure 2: Generalized Hydrolysis Pathway of this compound.

Thermal Stability and Decomposition

This compound is a combustible material, though it does not ignite readily.[3][4] Upon heating, its vapors can form explosive mixtures with air.[3][4] The primary thermal decomposition pathway for alkyl phosphate esters involves the elimination of a phosphorus acid and the corresponding alkene (propene in this case).[8] This process occurs at lower temperatures for alkyl phosphates compared to aryl phosphates or phosphonates.[8] Decomposition can also emit toxic fumes of phosphorus oxides (POx).[3]

General Organophosphate Reactivity

As an organophosphate, it shares reactivity patterns common to this class.

-

Reaction with Reducing Agents: In the presence of strong reducing agents (e.g., hydrides), it is susceptible to the formation of highly toxic and flammable phosphine gas (PH₃).[4]

-

Oxidation: Partial oxidation can lead to the release of toxic phosphorus oxides.[4]

Synthesis and Manufacturing

The synthesis of monoalkyl phosphates like this compound must be carefully controlled to prevent the formation of di- and tri-substituted byproducts.[9] A common and effective laboratory-scale approach involves the phosphorylation of the corresponding alcohol with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by controlled hydrolysis.

Representative Synthesis Protocol

Causality: This two-step protocol is designed for selectivity. The first step uses a powerful phosphorylating agent (POCl₃) to form a dichloridate intermediate. The choice of a non-nucleophilic base (like triethylamine or pyridine) is critical to scavenge the HCl byproduct without competing in the reaction. The second step, a carefully controlled hydrolysis with a stoichiometric amount of water, selectively cleaves the P-Cl bonds while leaving the more stable P-O-isopropyl bond intact.

-

Reaction Setup: A three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Charging: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, followed by phosphorus oxychloride (POCl₃, 1.0 eq.). The solution is cooled to 0 °C in an ice bath.

-

Alcohol Addition: A solution of anhydrous isopropanol (1.0 eq.) and dry triethylamine (1.0 eq.) in anhydrous dichloromethane is prepared and added dropwise to the stirred POCl₃ solution over 30-60 minutes, maintaining the temperature at 0 °C. The reaction mixture will form a slurry as triethylamine hydrochloride precipitates.

-

Intermediate Formation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours to ensure the complete formation of isopropyl phosphorodichloridate.

-

Hydrolysis: The reaction mixture is again cooled to 0 °C. A solution of water (2.0 eq.) and triethylamine (2.0 eq.) in dichloromethane is added dropwise, controlling the exothermic reaction.

-

Workup: The mixture is stirred at room temperature for another 1-2 hours. The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Figure 3: Key Stages in the Synthesis of this compound.

Analytical Characterization

A multi-technique approach is necessary for the unambiguous identification and purity assessment of this compound. The workflow should confirm the structure, identify impurities, and quantify the material.

Representative Analytical Workflow

Figure 4: General Analytical Workflow for Characterization.

Expected Spectroscopic Features

-

NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation.

-

¹H NMR: Expected signals include a septet for the methine proton (-CH) of the isopropyl group coupled to the six methyl protons and potentially to the phosphorus atom. A doublet for the six equivalent methyl protons (-CH₃) coupled to the methine proton. A broad singlet for the two acidic protons (-OH), which may exchange with solvent.

-

¹³C NMR: Two signals are expected for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

-

³¹P NMR: A single resonance is expected, with coupling to the methine proton of the isopropyl group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

P=O Stretch: A strong, characteristic absorption band is expected in the region of 1250-1300 cm⁻¹.

-

P-O-C Stretch: Bands corresponding to the P-O-C (ester) linkage are expected around 1000-1050 cm⁻¹.[10]

-

O-H Stretch: A very broad and strong band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded -OH groups of the dihydrogen phosphate moiety.[11]

-

C-H Stretch/Bend: Absorptions corresponding to the isopropyl group's C-H bonds will be present around 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for this compound.

-

Parent Ion: The expected parent ion would be the deprotonated molecule [M-H]⁻ at m/z 139.

-

Fragmentation: Collision-induced dissociation (CID) of organophosphates often results in the neutral loss of the phosphate group or parts thereof.[12] A characteristic fragmentation might involve the loss of H₃PO₄.

-

Safety, Handling, and Storage

Given its corrosive and toxic properties, handling this compound requires strict adherence to safety protocols.[3][4]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full body coverage when handling larger quantities.

Handling and Engineering Controls

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Spill Management: Have appropriate spill kits containing a neutral absorbent material readily available. Do not use combustible materials to absorb spills.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Avoid contact with incompatible materials like strong reducing agents, strong oxidizers, and metals.

Storage

-

Container: Store in a tightly closed, corrosion-resistant container.

-

Conditions: Keep in a cool, dry, well-ventilated place away from heat, sources of ignition, and direct sunlight.

-

Segregation: Store away from incompatible materials.

Figure 5: Summary of Key Safety and Handling Protocols.

Applications and Context

This compound serves primarily as a specialty chemical. Its known and potential applications include:

-

Flame Retardants: As with many organophosphate esters, it can be used in the formulation of flame-retardant materials.[]

-

Chemical Intermediate: It serves as a precursor for the synthesis of more complex organophosphorus compounds, including potential prodrugs where the phosphate group enhances water solubility.[9]

-

Biological Research: It is recognized as a phosphoantigen, indicating a role in immunological studies.[4]

References

-

Hydrolysis of ester phosphates mediated by a copper complex. (2023). Physical Chemistry Chemical Physics, 25, 18652-18658. Available at: [Link]

- Kashemirov, B. A., Błaz˙ewska, K., Justyna, K., Lyu, J., & McKenna, C. E. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Monoisopropyl phosphate. PubChem. Retrieved from [Link]

- Marsh, D. J. (1954).

-

Evans, M. (2019, November 12). 22.04 Hydrolysis of Phosphoesters. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 20). 9.7: Hydrolysis of Organic Phosphates. Retrieved from [Link]

- Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.

-

Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

- Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.

-

National Center for Biotechnology Information. (n.d.). Monoisopropyl phosphate. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C3H9O4P). Retrieved from [Link]

-

ResearchGate. (2011, March). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

- Torres-Boy, A. Y., et al. (2024). Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets. The Journal of Physical Chemistry A.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- DTIC. (n.d.).

- ChemRxiv. (n.d.). High-Temperature Decomposition of Diisopropyl Methylphosphonate (DIMP)

- Steen, H., & Mann, M. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Mass Spectrometry Reviews.

-

ResearchGate. (n.d.). 13C-NMR spectra of isopropyl alcohol extracts. Retrieved from [Link]

- The Royal Society of Chemistry. (2014, March 13). 1H NMR of COMPOUND.

- Frontiers. (n.d.). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules.

- Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers.

-

ResearchGate. (2024, May 21). Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets. Retrieved from [Link]

- Chemical Communications (RSC Publishing). (n.d.).

- PubMed Central. (2025, November 17).

Sources

- 1. Hydrolysis of ester phosphates mediated by a copper complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 1623-24-1 [chemicalbook.com]

- 5. Monoisopropyl phosphate | C3H9O4P | CID 15391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isopropyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Alkyl Phosphate Synthesis

The phosphorylation of alcohols to yield monoalkyl dihydrogen phosphates is a fundamental transformation in organic chemistry, with profound implications across various scientific disciplines. Isopropyl dihydrogen phosphate, in particular, is a molecule of significant interest, serving as a crucial intermediate in numerous biochemical processes and holding considerable potential in the realm of drug delivery and formulation.[1][2] Its utility as a hydrophilic prodrug moiety can enhance the aqueous solubility and bioavailability of parent drug molecules.[3][4][5] This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the primary synthetic pathways to this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

I. Foundational Approaches: The Workhorses of Phosphorylation

The classical methods for the synthesis of alkyl phosphates, while sometimes viewed as less refined than modern techniques, remain highly relevant due to their cost-effectiveness and scalability. These approaches typically employ strong phosphorylating agents and require careful control of reaction conditions to favor the desired mono-esterification product over di- and tri-substituted byproducts.

The Phosphorus Pentoxide (P₄O₁₀) Method: A Dehydrative Phosphorylation

Phosphorus pentoxide is a powerful dehydrating agent that readily reacts with alcohols to form a mixture of phosphate esters.[6] The reaction proceeds through the formation of various polyphosphoric acid intermediates in situ, which then act as the phosphorylating species.

Mechanistic Considerations: The reaction of isopropanol with P₄O₁₀ is complex and can lead to a mixture of mono-, di-, and triisopropyl phosphates, as well as pyrophosphates. The key to maximizing the yield of the desired monothis compound lies in controlling the stoichiometry and reaction temperature. Using an excess of the alcohol can favor the formation of the monoalkyl phosphate, but can also lead to the formation of the dialkyl phosphate. The addition of a non-polar solvent like hexane can help to moderate the reaction and improve selectivity.[7]

Experimental Protocol: Synthesis of this compound using Phosphorus Pentoxide

-

Materials:

-

Phosphorus pentoxide (P₄O₁₀)

-

Isopropanol (anhydrous)

-

Hexane (anhydrous)

-

Ice

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend phosphorus pentoxide (1.0 eq.) in anhydrous hexane.

-

Cool the slurry in an ice bath.

-

Slowly add a solution of anhydrous isopropanol (3.0 eq.) in anhydrous hexane from the dropping funnel to the stirred slurry. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction mixture becomes a clear solution.

-

Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice with vigorous stirring. This hydrolysis step is highly exothermic.

-

Separate the aqueous layer and extract it three times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, or by column chromatography on silica gel.

Table 1: Comparison of Traditional Synthesis Pathways

| Parameter | Phosphorus Pentoxide Method | Pyrophosphoric Acid Method | Polyphosphoric Acid Method |

| Phosphorylating Agent | P₄O₁₀ | H₄P₂O₇ | (HPO₃)ₙ |

| Key Advantage | Readily available and potent | Generally good selectivity for monoalkyl phosphates | Good for higher boiling alcohols |

| Key Disadvantage | Can lead to a mixture of products | Requires preparation of pyrophosphoric acid | High viscosity can pose handling challenges |

| Typical Reaction Temp. | 0 °C to reflux | Room temperature to moderate heating | Elevated temperatures (e.g., 120 °C) |

| Work-up | Hydrolysis with ice | Aqueous extraction | Dilution with ice water and extraction |

The Pyrophosphoric Acid (H₄P₂O₇) Method: A More Selective Approach

Pyrophosphoric acid offers a more selective route to monoalkyl phosphates compared to phosphorus pentoxide. The reaction involves the direct esterification of the alcohol with pyrophosphoric acid, yielding the desired monoalkyl phosphate and orthophosphoric acid as a byproduct.

Mechanistic Rationale: The increased selectivity of pyrophosphoric acid is attributed to its lower reactivity compared to the highly reactive intermediates formed in the P₄O₁₀ method. The reaction is typically cleaner, with fewer side products.

Experimental Protocol: Synthesis of this compound using Pyrophosphoric Acid

-

Materials:

-

Pyrophosphoric acid (can be prepared from 85% phosphoric acid and P₄O₁₀)[8]

-

Isopropanol (anhydrous)

-

Benzene or Toluene

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve pyrophosphoric acid (1.0 eq.) in a minimal amount of a suitable solvent like benzene or toluene.

-

Add anhydrous isopropanol (1.2 eq.) to the solution.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to days. The reaction progress can be monitored by techniques like ³¹P NMR spectroscopy.

-

After the reaction is complete, add water to the mixture to extract the orthophosphoric acid byproduct.

-

Separate the organic layer and wash it several times with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound.

-

The Polyphosphoric Acid (PPA) Method: A High-Temperature Alternative

Polyphosphoric acid is a viscous liquid that is a mixture of orthophosphoric acid and polyphosphoric acids. It is a convenient and effective reagent for the phosphorylation of alcohols, particularly those with higher boiling points.[4][9]

Causality in Experimental Design: The high viscosity of PPA necessitates the use of elevated temperatures to ensure proper mixing and reaction.[10][11] The concentration of P₂O₅ in the PPA can influence its reactivity and should be considered when designing the experiment.

Experimental Protocol: Synthesis of this compound using Polyphosphoric Acid

-

Materials:

-

Polyphosphoric acid (PPA)

-

Isopropanol

-

Ice

-

Deionized water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid to approximately 60-80 °C to reduce its viscosity.

-

Slowly add isopropanol (stoichiometric amount or a slight excess) to the stirred PPA, maintaining the temperature of the exothermic reaction.

-

After the addition is complete, continue to heat the mixture at a controlled temperature (e.g., 100-120 °C) for a specified period (typically a few hours).[10]

-

Monitor the reaction progress using an appropriate analytical technique.

-

Once the reaction is complete, cool the mixture and carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the product.

-

II. Modern Synthetic Strategies: Precision and Mildness

In recent years, a number of milder and more selective methods for the phosphorylation of alcohols have been developed. These methods often employ specialized reagents that offer greater control over the reaction and are more tolerant of sensitive functional groups.

Phosphorylation using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly reactive phosphorylating agent that can be used to synthesize alkyl dihydrogen phosphates. However, its high reactivity can lead to the formation of di- and trialkyl phosphates, as well as the corresponding alkyl chlorides.

Controlling Reactivity: To control the reactivity of POCl₃ and favor the formation of the monoalkyl phosphate, the reaction is typically carried out at low temperatures and in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Experimental Workflow: POCl₃ Method

Caption: Activation of an isopropyl phosphate prodrug to release the active drug.

V. Safety Considerations: Handling Phosphorylating Agents

The phosphorylating agents discussed in this guide, particularly phosphorus pentoxide, pyrophosphoric acid, and phosphorus oxychloride, are corrosive and react violently with water. [7][12][13][14]It is imperative that these reagents are handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. [12][14]Always add the reagent slowly to the reaction mixture, and be prepared for exothermic reactions, especially during quenching.

VI. Conclusion: A Versatile Moiety for Modern Chemistry

This compound is a valuable compound with diverse applications. The synthetic pathways outlined in this guide provide a range of options for its preparation, from classical, robust methods to more modern, selective techniques. A thorough understanding of the underlying chemistry and careful attention to experimental detail are paramount to achieving a successful synthesis. As the demand for innovative drug delivery strategies continues to grow, the importance of versatile building blocks like this compound is certain to increase.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phosphorus pentoxide. Retrieved January 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Dodecyl isopropyl hydrogen phosphate. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, October 27). Alkyl phosphate. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

IsoLab. (n.d.). Phosphorus pentoxide. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved January 14, 2026, from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved January 14, 2026, from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing polyphosphoric acid esters.

-

ResearchGate. (2021, November 8). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. Retrieved January 14, 2026, from [Link]

-

Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved January 14, 2026, from [Link]

-

Cardiff University. (n.d.). Development of Novel Phospho-Amino Acid Prodrugs as Powerful Tools in Drug Discovery Ageo Alessio Miccoli. Retrieved January 14, 2026, from [Link]

-

Sciencemadness.org. (2015, September 12). Synthesis of Phosphorus Pentoxide. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved January 14, 2026, from [Link]

-

Journal of Medical Science. (2023, September 28). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Phosphonate prodrugs: an overview and recent advances. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Retrieved January 14, 2026, from [Link]

-

Journal of Emerging Investigators. (n.d.). Fourier-Transform Infrared (FTIR) spectroscopy analysis of seven wisconsin biosolids. Retrieved January 14, 2026, from [Link]

-

Journal of Emerging Investigators. (n.d.). Fourier-transform Infrared (FTIR) spectroscopy analysis of seven wisconsin biosolids. Retrieved January 14, 2026, from [Link]

-

Taylor & Francis. (n.d.). Phosphorus pentoxide – Knowledge and References. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2014, October 10). How do I prepare polyphosphoric acid?. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of disodium hydrogen orthophosphate (a) control and (b) treated. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Purification and preparation of phosphorus-containing compounds.

-

PubChemLite. (n.d.). This compound (C3H9O4P). Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Isopropyl alcohol purification process.

- Google Patents. (n.d.). Process for the manufacture of pyrophosphoric acid by crystallization.

-

Atlantis Press. (n.d.). Process Design of Isopropyl Alcohol Synthesis Section of 80,000 Tons/Yea. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS. Retrieved January 14, 2026, from [Link]

-

Web of Journals. (n.d.). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. Retrieved January 14, 2026, from [Link]

Sources

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Stabilized Molecular Diphosphorus Pentoxide, P2O5L2 (L = N-donor base), in the Synthesis of Condensed Phosphate-Organic Molecule Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. prepchem.com [prepchem.com]

- 8. US3853486A - Process for the manufacture of pyrophosphoric acid by crystallization - Google Patents [patents.google.com]

- 9. ccsenet.org [ccsenet.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. rsc.org [rsc.org]

- 14. blumberginstitute.org [blumberginstitute.org]

An In-depth Technical Guide to Isopropyl Dihydrogen Phosphate: Synthesis, Applications, and Analysis

This guide provides a comprehensive technical overview of Isopropyl Dihydrogen Phosphate (IPDP), a phosphate monoester of significant interest in both industrial and pharmaceutical contexts. Tailored for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, practical applications, and analytical methodologies associated with this compound. We will explore its synthesis, its pivotal role as a prodrug moiety and immuno-stimulatory phosphoantigen, and the robust analytical techniques required for its characterization and quantification.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named propan-2-yl dihydrogen phosphate, is the monoester formed from isopropanol and phosphoric acid. Its identity is crucial for regulatory compliance, literature searches, and analytical characterization.

Molecular Structure:

The structure consists of a central phosphorus atom double-bonded to one oxygen, single-bonded to two hydroxyl groups, and single-bonded to an oxygen atom which is, in turn, connected to an isopropyl group.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Identification Data:

| Property | Value | Source(s) |

| CAS Number | 1623-24-1 | [][2] |

| Molecular Formula | C₃H₉O₄P | [2] |

| Molecular Weight | 140.074 g/mol | [2] |

| IUPAC Name | propan-2-yl dihydrogen phosphate | [] |

| Appearance | White crystalline solid | [] |

| Density | 1.347 g/cm³ | [] |

| Boiling Point | 250.5°C at 760 mmHg | [] |

| SMILES | CC(C)OP(=O)(O)O | [] |

| InChI Key | QPPQHRDVPBTVEV-UHFFFAOYSA-N | [] |

Synthesis and Purification

The synthesis of alkyl dihydrogen phosphates like IPDP requires careful control to favor mono-esterification and prevent the formation of di- and tri-substituted phosphate byproducts.[3] A common and effective laboratory-scale approach involves the phosphorylation of isopropanol using a strong phosphorylating agent, followed by controlled hydrolysis.

Causality in Synthesis: The choice of phosphorylating agent and reaction conditions is paramount. Phosphorus pentoxide (P₂O₅) is a powerful dehydrating and phosphorylating agent. The reaction is typically performed in a non-protic solvent at low temperatures to moderate the highly exothermic reaction and to minimize byproduct formation. Subsequent hydrolysis is necessary to convert the resulting pyrophosphate intermediates into the desired dihydrogen phosphate monoester. Purification by recrystallization or chromatography is essential to isolate the product from unreacted starting materials and undesired di- or tri-isopropyl phosphates.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via P₂O₅

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a slurry of phosphorus pentoxide (P₂O₅, 1.0 eq) in anhydrous hexane.

-

Reaction: The slurry is cooled to 0°C in an ice bath. A solution of anhydrous isopropyl alcohol (2.0 eq) in hexane is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C. The choice to add the alcohol to the P₂O₅ slurry helps control the reaction rate.

-

Maturation: After the addition is complete, the mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature, stirring overnight to ensure complete reaction.

-

Hydrolysis: The reaction mixture is again cooled to 0°C, and crushed ice or cold water is added slowly and cautiously to hydrolyze the pyrophosphate intermediates. This step is highly exothermic and must be performed with care.

-

Workup: The resulting mixture is stirred until all solids dissolve. The aqueous layer is separated, and the organic layer is discarded. The aqueous layer is then washed with dichloromethane to remove any organic byproducts.

-

Purification: The aqueous solution is concentrated under reduced pressure. The resulting crude product, a viscous oil or solid, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a white crystalline solid.

-

Validation: The final product's identity and purity are confirmed using ³¹P NMR, ¹H NMR, and HPLC analysis.

Applications in Pharmaceutical Sciences

The unique properties of the phosphate group make IPDP and related structures valuable tools in drug development, primarily in two key areas: as prodrugs to enhance bioavailability and as phosphoantigens to modulate the immune system.

The Phosphate Prodrug Strategy

Many potent drug molecules suffer from poor aqueous solubility or low membrane permeability, limiting their oral bioavailability. The phosphate prodrug approach addresses this by attaching a phosphate monoester to a hydroxyl group on the parent drug.[4][5]

Mechanism of Action: The negatively charged phosphate group dramatically increases the water solubility of the parent molecule.[6] While this charge can hinder passive diffusion across cell membranes, the prodrug can be administered parenterally or, in some cases, its absorption can be facilitated by transporters. Once in the body, ubiquitous enzymes called alkaline phosphatases (ALPs) efficiently cleave the phosphate ester bond, releasing the active parent drug at the site of action or systemically.[4] The byproducts are inorganic phosphate and, in this case, isopropanol, which are generally well-tolerated. The choice of the alkyl group (isopropyl) can influence the prodrug's stability, solubility, and rate of enzymatic cleavage.

Caption: Mechanism of phosphate prodrug activation by alkaline phosphatase.

Isopropyl Phosphates as Phosphoantigens

A fascinating application of small organophosphorus compounds is in immunotherapy. A specific subset of T cells, known as γδ T cells, do not recognize peptide antigens like conventional αβ T cells. Instead, they are activated by small-molecule phosphoantigens, such as the microbial metabolite HMBPP and endogenous isopentenyl diphosphate (IPP).[7]

Mechanism of γδ T Cell Activation: Phosphoantigens do not interact directly with the γδ T cell receptor. Instead, they bind to the intracellular B30.2 domain of a protein called Butyrophilin 3A1 (BTN3A1), which is expressed on antigen-presenting cells and tumor cells.[7] This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the γδ T cell receptor, leading to potent cell activation, cytokine release (e.g., IFN-γ, TNF-α), and cytotoxicity against target cells. Because the active species are charged phosphates or diphosphates, their cell permeability is low. Therefore, developing neutral, more lipophilic prodrugs (like those derived from isopropyl phosphate) is a key strategy to efficiently deliver these phosphoantigens into cells for therapeutic effect.[7][8]

Caption: Phosphoantigen-mediated activation of γδ T cells via BTN3A1.

Industrial Application: Flame Retardants

Beyond pharmaceuticals, this compound and related phosphate esters are utilized as flame retardants.[] They are considered more environmentally friendly alternatives to halogenated flame retardants.

Mechanism of Flame Retardancy: Phosphate-based flame retardants primarily act in the condensed phase (the solid polymer).[9][10]

-

Char Formation: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst to dehydrate the polymer, promoting the formation of a stable, insulating layer of carbonaceous char on the surface.[11] This char layer acts as a barrier, limiting heat transfer to the underlying material and slowing the release of flammable volatile compounds.

-

Gas-Phase Inhibition: Some phosphorus-containing species can volatilize and act in the gas phase (the flame itself). They generate PO• radicals, which are highly effective at quenching the H• and OH• radicals that propagate the combustion chain reaction.[9][10]

Analytical Methodologies

Robust and validated analytical methods are essential for confirming the identity, purity, and quantity of this compound. The two primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis

HPLC is the workhorse for purity determination and quantification. A reversed-phase method is typically suitable for this polar analyte.

Causality in Method Design: Because IPDP is highly polar and lacks a strong chromophore, the method requires specific considerations. A C18 column can be used, but retention may be poor. An ion-pairing agent (e.g., tetrabutylammonium) can be added to the mobile phase to improve retention and peak shape by forming a neutral complex with the negatively charged phosphate. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice. For detection, low UV wavelength (e.g., 200-210 nm) is required. For higher sensitivity and selectivity, especially in complex matrices like biological samples, a post-column derivatization method can be employed, where the organophosphate is hydrolyzed to orthophosphate, which is then reacted to form a colored complex (e.g., molybdenum blue) for colorimetric detection.[12]

Caption: Typical analytical workflow for HPLC-UV analysis of IPDP.

Detailed Protocol: Ion-Pair Reversed-Phase HPLC

-

Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Reagents: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Phosphoric acid, Tetrabutylammonium hydrogen sulfate (TBAHS, ion-pairing agent).[13]

-

Mobile Phase Preparation:

-

Aqueous Buffer (A): 20 mM Potassium dihydrogen phosphate with 5 mM TBAHS, pH adjusted to 3.0 with phosphoric acid.

-

Organic Modifier (B): Acetonitrile.

-

-

Chromatographic Conditions:

-

Gradient: 5% B to 40% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the IPDP sample and reference standard in the mobile phase (at initial conditions) to a final concentration of approximately 0.5 mg/mL.[13]

-

Analysis: Analyze the standard to determine the retention time and response factor, then analyze the sample to determine purity by area percent or quantify against the standard curve.

³¹P NMR Spectroscopy

³¹P NMR is an exceptionally powerful tool for the unambiguous identification and structural characterization of phosphorus-containing compounds.[14]

Principles and Interpretation: The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it highly amenable to NMR analysis.[15]

-

Chemical Shift: The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Phosphate monoesters like IPDP typically resonate in a characteristic region of the spectrum (around 0 to +5 ppm relative to the 85% H₃PO₄ standard), which allows for easy identification.[16]

-

Proton Coupling: In a proton-coupled spectrum, the phosphorus signal will be split by adjacent protons. For IPDP, this would primarily be the methine proton of the isopropyl group (a doublet).

-

Proton Decoupling: More commonly, spectra are acquired with proton decoupling, which collapses these multiplets into a single, sharp singlet for each unique phosphorus environment.[14] This dramatically increases the signal-to-noise ratio and simplifies the spectrum, making it ideal for purity assessment, as phosphorus-containing impurities (e.g., pyrophosphate, di-isopropyl phosphate) will appear as distinct singlets at different chemical shifts.

Safety and Handling

This compound is classified as a corrosive material. It is irritating to the skin, eyes, and mucous membranes.[] Organophosphates, as a class, are susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents.[] When heated to decomposition, it can emit toxic fumes of phosphorus oxides.

-

Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Prevent contact with metals, as corrosive action may evolve flammable hydrogen gas.[]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and strong reducing agents.

References

-

PrepChem. (n.d.). Synthesis of Dodecyl isopropyl hydrogen phosphate. [Link]

-

vscht.cz. (n.d.). High Performance Liquid Chromatography. [https://www.vscht.cz/ пособие/pdf/hplc_book_v02.pdf]([Link] пособие/pdf/hplc_book_v02.pdf)

-

Hsiao, C. H. C., et al. (2018). Potent Double Prodrug Forms of Synthetic Phosphoantigens. ACS Medicinal Chemistry Letters. [Link]

-

Wiemer, A. J., & Wiemer, D. F. (2014). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Reviews in Medicinal Chemistry. [Link]

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. [Link]

-

NPTEL-NOC IITM. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

-

ResearchGate. (2010, October 16). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. [Link]

-

PubMed. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. [Link]

-

Future Science. (2018). Phosphonate prodrugs: an overview and recent advances. [Link]

-

Bentham Science. (n.d.). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. [Link]

-

MDPI. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

-

Kashemirov, B. A., et al. (n.d.). Science of Synthesis. [Link]

-

National Institutes of Health. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. [Link]

-

Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column P. Iowa State University. [Link]

-

MDPI. (2021, February 27). Eco-Friendly Fire-Resistant Coatings Containing Dihydrogen Ammonium Phosphate Microcapsules and Tannins. [Link]

-

ResearchGate. (n.d.). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. [Link]

Sources

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [rjsocmed.com]

- 6. mdpi.com [mdpi.com]

- 7. Potent Double Prodrug Forms of Synthetic Phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 10. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. specialchem.com [specialchem.com]

- 12. "Determination of Organophosphorus Compounds by HPLC with Post-Column P" by Stephen R. Priebe [scholarworks.wmich.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

Safety and handling guidelines for isopropyl dihydrogen phosphate.

An In-Depth Technical Guide to the Safe Handling of Isopropyl Dihydrogen Phosphate

Introduction: Understanding this compound

This compound (CAS No. 1623-24-1) is an organophosphate compound, specifically the monophosphorylated ester of isopropyl alcohol.[1][2] In the context of biomedical research, it holds significance as a phosphoantigen, a type of molecule that can activate specific subsets of immune cells.[1][2] Furthermore, the broader class of phosphate esters is of considerable interest in drug development. The phosphate prodrug approach is a well-established strategy to enhance the aqueous solubility and bioavailability of parent drug molecules, potentially improving their pharmacokinetic profiles.[3][4]

Given its corrosive nature and potential toxicity, a comprehensive understanding of its properties and adherence to rigorous safety protocols are paramount for all laboratory personnel.[2][5] This guide provides an in-depth framework for the safe handling, storage, and emergency management of this compound, grounded in established chemical safety principles. It is intended for researchers, scientists, and drug development professionals who may work with this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The compound, a white crystalline solid, is highly corrosive to both metals and biological tissues.[1][2][6]

Health Hazards

Exposure to this compound can cause severe health effects. It is classified as toxic, and contact through inhalation, ingestion, or skin absorption may lead to severe injury or even death.[1][2][5] The corrosive properties of the substance mean that direct contact can cause severe skin burns and serious eye damage.[2][7] It is crucial to note that the effects of exposure may be delayed, necessitating immediate and thorough decontamination even if symptoms are not immediately apparent.[1][5]

Reactivity Profile

As an organophosphate, this compound presents specific reactivity hazards.

-

Strong Reducing Agents: Contact with strong reducing agents, such as hydrides, can lead to the formation of highly toxic and flammable phosphine gas.[1][2][5]

-

Oxidizing Agents: Partial oxidation of the compound may result in the release of toxic phosphorus oxides.[2][5]

-

Metals: Being corrosive to metals, it may react to evolve flammable hydrogen gas.[1][5]

Physicochemical Hazards

While not readily ignited, this compound is a combustible material.[1][5][8] When heated, its vapors can form explosive mixtures with air, posing a significant hazard in indoor environments or confined spaces.[2][5] Containers of the substance may explode when heated.[1][5]

Data Summary: Chemical & Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉O₄P | [5][6] |

| Molecular Weight | 140.07 g/mol | [2][] |

| Appearance | White crystalline solid | [1][2][6] |

| Boiling Point | 250.5°C at 760 mmHg | [] |

| Density | ~1.347 g/cm³ | [6][] |

| Solubility in Water | 73 g/L (at 25°C) | [5] |

| Vapor Pressure | 0.00682 mmHg at 25°C | [5] |

Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk before relying on personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dusts. Handling procedures that may generate vapors or aerosols must also be confined to a fume hood or other suitable local exhaust ventilation system.[7]

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled and stored.[10]

Administrative Controls

-

Restricted Access: Clearly designate areas where this compound is stored and handled. Access should be restricted to trained and authorized personnel only.

-

Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experimental workflows involving this compound. These SOPs must include safety procedures, PPE requirements, and emergency protocols.

-

Training: All personnel must receive documented training on the hazards of this compound, the specific procedures in the SOPs, and emergency response actions before they are permitted to handle the chemical.

Caption: A decision workflow for responding to a chemical spill.

Protocol for a Minor Spill (manageable by trained lab personnel):

-

Alert Personnel: Notify others in the immediate area.

-

Control Access: Secure the area to prevent others from entering. [11]3. Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or gown.

-

Containment: Cover the spill with an absorbent material suitable for corrosive substances, starting from the outside and working inward. [12]5. Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable waste container.

-

Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.

-

Waste Disposal: Dispose of the contaminated materials as hazardous chemical waste according to institutional guidelines.

For any major spill, evacuate the area immediately, alert others, and contact your institution's emergency response team. [13]

Waste Disposal

All waste materials containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste. * Collect waste in designated, sealed, and clearly labeled containers.

-

Do not mix with other waste streams. * Follow all institutional, local, and national regulations for the disposal of toxic and corrosive chemical waste.

References

-

Monoisopropyl phosphate | C3H9O4P | CID 15391 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Protective Equipment - American Chemistry Council. (n.d.). American Chemistry Council. [Link]

-

4 - SAFETY DATA SHEET. (2015). National Institute of Standards and Technology. [Link]

-

Safety data sheet - CPAChem. (2024). CPAChem. [Link]

-

Personal Protection Equipment. (n.d.). University of South Carolina. [Link]

-

Supramolecular Synthon Promiscuity in Phosphoric Acid–Dihydrogen Phosphate Ionic Cocrystals | Crystal Growth & Design. (n.d.). ACS Publications. [Link]

-

Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno. (n.d.). University of Nevada, Reno. [Link]

-

USP Chapter <800>: Personal Protective Equipment. (2018). Pharmacy Times. [Link]

-

Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). University of Kentucky. [Link]

-

Personal Protective Equipment Guidance - Dow Corporate. (2012). The Dow Chemical Company. [Link]

-

Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. (2024). PubMed. [Link]

-

Basic Emergency Procedures Hazardous Materials Spill or Release - ORS. (n.d.). National Institutes of Health. [Link]

-

Isopropyl alcohol - Zaera Research Group. (2022). University of California, Riverside. [Link]

Sources

- 1. This compound | 1623-24-1 [chemicalbook.com]

- 2. Monoisopropyl phosphate | C3H9O4P | CID 15391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. ISOPROPYL ACID PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 12. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 13. Basic Emergency Procedures Hazardous Materials Spill or Release [ors.od.nih.gov]

An In-depth Technical Guide to the Solubility of Isopropyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of isopropyl dihydrogen phosphate. While empirical data across a wide range of organic solvents is limited in publicly available literature, this document synthesizes known aqueous solubility data with fundamental chemical principles to offer a predictive understanding of its behavior in various solvent classes. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is utilized, enabling informed decisions on solvent selection for synthesis, formulation, and analytical applications. The document further details a robust experimental protocol for precise solubility determination and outlines the key physicochemical factors that govern the dissolution of this compound.

Introduction to this compound

This compound (CAS 1623-24-1) is an organophosphate compound, specifically a monoester of phosphoric acid and isopropanol.[1][2][] It presents as a white crystalline solid and is known to be corrosive to metals and tissue.[2][] As a member of the organophosphate family, it is susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents.[1] Partial oxidation may lead to the release of toxic phosphorus oxides.[1] Its role as a phosphoantigen also makes it a molecule of interest in biological studies.[1]

The structure of this compound, featuring a polar phosphate head and a small nonpolar isopropyl tail, dictates its solubility behavior. The presence of two hydroxyl groups on the phosphorus atom allows for acidic dissociation, a critical factor influencing its solubility in protic and aqueous systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₃H₉O₄P | [2][] |

| Molecular Weight | 140.07 g/mol | [2][] |

| Appearance | White crystalline solid | [2][] |

| Density | 1.347 g/cm³ | [] |

| Boiling Point | 250.5°C at 760 mmHg | [] |

| Vapor Pressure | 0.00682 mmHg at 25°C | [4] |

| Acidity (pKa) | First pKa is typically between 1-2 for phosphate monoesters. | [5] |

Solubility Profile of this compound

Experimentally Determined Aqueous Solubility

The solubility of this compound in water has been experimentally determined.

| Solvent | Temperature | Solubility | Source |

| Water | 25°C | 73 g/L | [4] |

This relatively high aqueous solubility is consistent with the presence of the highly polar phosphate group, which can engage in extensive hydrogen bonding with water molecules.[5]

Predicted Solubility in Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): this compound is expected to exhibit good solubility in polar protic solvents. The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the phosphate head of the molecule. The short alkyl chain of the solvent also contributes to miscibility.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): Moderate to good solubility is anticipated in these solvents. While they cannot donate hydrogen bonds, their polar nature allows for dipole-dipole interactions with the phosphate group. The rate of hydrolysis of some phosphate esters has been observed to be significantly faster in aqueous DMSO solutions compared to pure water.[6]

Nonpolar Solvents (e.g., Hexane, Toluene): The solubility of this compound in nonpolar solvents is predicted to be very low . The significant difference in polarity between the highly polar solute and the nonpolar solvent results in weak intermolecular interactions, making solvation energetically unfavorable.

Summary of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding between solvent and phosphate group. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to Good | Favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Very Low | Mismatch in polarity leads to weak intermolecular forces. |

It is important to note that these are predictions and experimental verification is recommended for any critical application.

Factors Influencing Solubility

The solubility of this compound is not a static property and can be influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature. However, the exact temperature dependence for this compound in various solvents requires experimental determination.

-

pH: As a di-protic acid, the pH of the aqueous solution will significantly impact the solubility of this compound.[5] At a pH above the first pKa (around 1-2), the molecule will exist predominantly in its anionic form, which is generally more soluble in water due to ion-dipole interactions.

-

Presence of Other Solutes: The presence of salts can either increase or decrease solubility depending on the nature of the salt and the solvent.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

For precise and reliable solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.[7][8]

Materials and Equipment

-

This compound (analytical standard)

-

Selected Solvents (analytical grade)

-

Analytical Balance (± 0.0001 g)

-

Thermostatically Controlled Shaker or Water Bath

-

Centrifuge

-

Syringe Filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric Flasks and Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another appropriate analytical instrument.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation is reached.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved. The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a syringe filter into a volumetric flask to remove any remaining microparticles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Caption: Experimental workflow for solubility determination.

Applications in Drug Development

An understanding of the solubility of this compound is crucial in various stages of drug development:

-

Prodrug Design: Phosphate esters are often used as prodrugs to enhance the aqueous solubility of parent drug molecules.[9]

-

Formulation Development: Selecting appropriate solvent systems is essential for developing stable and effective liquid formulations.

-

Analytical Method Development: Solubility data is critical for preparing stock solutions and calibration standards for various analytical techniques.[10]

Conclusion

While a comprehensive experimental dataset on the solubility of this compound in a wide range of organic solvents is not currently available, this guide provides a robust framework for understanding and predicting its solubility behavior. The high aqueous solubility is well-established, and its behavior in other solvent systems can be inferred from its chemical structure. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable methodology. As a compound of interest in both chemical and biological research, a thorough understanding of its solubility is paramount for its effective application.

References

-

Wikipedia. (2024). Organophosphate. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Sorensen-Stowell, K., & Hengge, A. C. (2006). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Advances in physical organic chemistry, 49, 57-101. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]

-